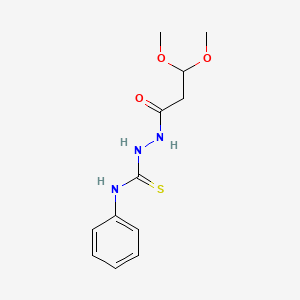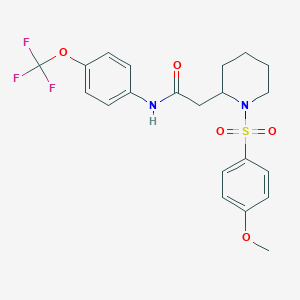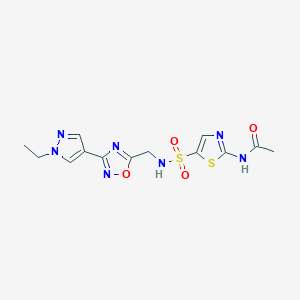![molecular formula C18H23N3O2S2 B2628405 2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690644-72-5](/img/structure/B2628405.png)
2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the compound 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is AKT1 . AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound interacts with AKT1, inhibiting its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets of AKT1, disrupting the PI3K/AKT/mTOR signaling pathway . This disruption can lead to growth inhibition and induction of apoptosis in cells .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes including cell survival, growth, proliferation, angiogenesis, and metabolism . By inhibiting AKT1, the compound disrupts this pathway, leading to a variety of downstream effects such as growth inhibition and apoptosis .
Pharmacokinetics
It has been suggested that the compound has a clear effect at low micromolar concentrations , indicating a potential for good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include growth inhibition and induction of apoptosis in cells . These effects are likely due to the compound’s inhibition of AKT1 and the subsequent disruption of the PI3K/AKT/mTOR signaling pathway .
Análisis Bioquímico
Biochemical Properties
2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide: plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of AKT1, a kinase involved in the PI3K/AKT/mTOR signaling pathway . This compound interacts with AKT1 by binding to its active site, thereby inhibiting its kinase activity. This interaction leads to the downregulation of downstream signaling pathways that are crucial for cell survival and proliferation.
Cellular Effects
The effects of 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide on various cell types and cellular processes are profound. It has been shown to induce apoptosis in acute myeloid leukemia (AML) cells by inhibiting the AKT1 kinase . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell survival and increased apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects by binding to the active site of AKT1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of the PI3K/AKT/mTOR signaling pathway. The compound also influences gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods
Dosage Effects in Animal Models
The effects of 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKT1 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe and effective use.
Metabolic Pathways
2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide: is involved in several metabolic pathways, primarily those related to its role as an AKT1 inhibitor . The compound interacts with enzymes and cofactors involved in the PI3K/AKT/mTOR signaling pathway, affecting metabolic flux and metabolite levels. These interactions contribute to its overall biochemical and therapeutic effects.
Transport and Distribution
Within cells and tissues, 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its inhibitory effects on AKT1 and other related pathways.
Subcellular Localization
The subcellular localization of 2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is primarily within the cytoplasm, where it interacts with AKT1 and other signaling molecules . This localization is crucial for its activity, as it allows the compound to effectively inhibit AKT1 and disrupt downstream signaling pathways. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its activity and function.
Propiedades
IUPAC Name |
2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-11-4-5-13-14(7-11)25-18-16(13)17(20-10-21-18)24-9-15(22)19-8-12-3-2-6-23-12/h10-12H,2-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZUZTUXDCYHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile](/img/structure/B2628322.png)
![4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2628323.png)

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)
![1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2628329.png)
![N-[(4-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2628330.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2628331.png)
![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)
![tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2628336.png)

![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)
![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)
